molecular formula C22H14O3 B13128804 1-(4-Ethenylphenoxy)anthracene-9,10-dione CAS No. 402830-06-2

1-(4-Ethenylphenoxy)anthracene-9,10-dione

Cat. No.: B13128804
CAS No.: 402830-06-2
M. Wt: 326.3 g/mol
InChI Key: CFGSEYGRMVFUOE-UHFFFAOYSA-N
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Description

1-(4-Vinylphenoxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a vinylphenoxy group attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic electronics and photochemistry .

Preparation Methods

The synthesis of 1-(4-Vinylphenoxy)anthracene-9,10-dione typically involves the following steps:

Industrial production methods for anthracene derivatives often involve large-scale reactions using similar starting materials and conditions, but with optimized parameters to increase yield and purity .

Chemical Reactions Analysis

1-(4-Vinylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Vinylphenoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Vinylphenoxy)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light, leading to an excited state that can transfer energy to other molecules or generate reactive oxygen species. These processes are crucial in applications like photodynamic therapy and OLEDs .

Comparison with Similar Compounds

1-(4-Vinylphenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.

    9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.

    Anthraquinone: Widely used in dye production and as a photoinitiator.

The uniqueness of 1-(4-Vinylphenoxy)anthracene-9,10-dione lies in its vinylphenoxy group, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives.

Properties

CAS No.

402830-06-2

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

1-(4-ethenylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H14O3/c1-2-14-10-12-15(13-11-14)25-19-9-5-8-18-20(19)22(24)17-7-4-3-6-16(17)21(18)23/h2-13H,1H2

InChI Key

CFGSEYGRMVFUOE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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